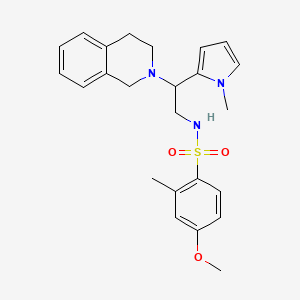
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that features a variety of functional groups, including an isoquinoline, pyrrole, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be approached through multi-step organic synthesis. One potential route involves:
Formation of the 3,4-dihydroisoquinoline intermediate through Pomeranz-Fritsch or Bischler-Napieralski reaction.
Introduction of the 1-methyl-1H-pyrrol-2-yl group via a suitable coupling reaction.
Formation of the benzenesulfonamide moiety by sulfonylation of a suitable amine precursor.
Industrial Production Methods
Industrial production may scale up these synthetic steps, utilizing catalytic methods and flow chemistry to enhance yields and efficiency. Purification typically involves crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The isoquinoline moiety can be oxidized to yield corresponding N-oxides.
Reduction: The nitro group in any precursor can be reduced to amines.
Substitution: The sulfonamide can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Strong nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation yields N-oxides.
Reduction leads to primary or secondary amines.
Substitution yields new sulfonamide derivatives.
Scientific Research Applications
This compound is of interest in various fields:
Chemistry: Used as a building block in synthetic organic chemistry.
Biology: Potential probe for enzyme activity studies.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: May serve as a precursor for the synthesis of complex pharmaceuticals.
Mechanism of Action
The biological activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide likely involves:
Molecular Targets: Enzymes involved in inflammation or cell proliferation.
Pathways: Inhibition of specific signaling pathways or modulation of receptor activity.
Comparison with Similar Compounds
Compared to other isoquinoline and pyrrole derivatives:
Unique Aspects: The combination of an isoquinoline and pyrrole with a sulfonamide makes it unique in its class, potentially offering a novel mode of action.
Similar Compounds: N-(2-(1,2-dihydroisoquinolin-2-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamides, pyrroloisoquinolines.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide certainly presents a fascinating area for further exploration in medicinal chemistry and beyond.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-18-15-21(30-3)10-11-24(18)31(28,29)25-16-23(22-9-6-13-26(22)2)27-14-12-19-7-4-5-8-20(19)17-27/h4-11,13,15,23,25H,12,14,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLODHRMJGDITIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2426269.png)
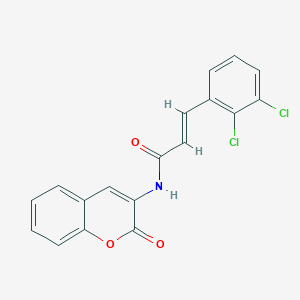
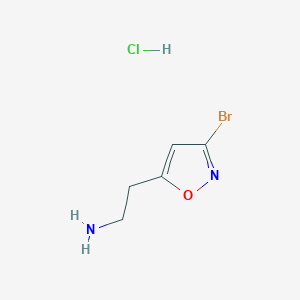
![N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2426276.png)
![2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2426277.png)
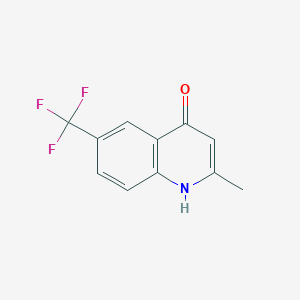
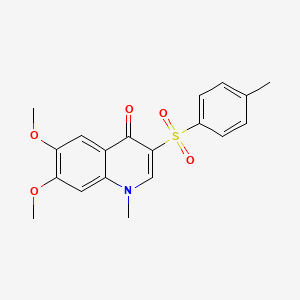


![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2426284.png)
![2-fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide](/img/structure/B2426285.png)
![N-(3-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2426289.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea](/img/structure/B2426292.png)
![ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2426293.png)
